3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole ring, an isoxazole ring, and a tetrahydropyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d][1,3]dioxole and isoxazole intermediates, followed by their coupling with a tetrahydropyrimidine derivative under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized using strong oxidizing agents.
Reduction: The isoxazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzo[d][1,3]dioxole and isoxazole rings are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds include other derivatives of benzo[d][1,3]dioxole and isoxazole, such as:
- 3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid
- (3-benzo[1,3]dioxol-5-yl-isoxazol-5-yl)methylamine Compared to these compounds, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of the tetrahydropyrimidine ring, which may confer additional biological activities and applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(1,2-oxazol-3-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6/c21-14(18-13-3-4-26-19-13)10-6-17-16(23)20(15(10)22)7-9-1-2-11-12(5-9)25-8-24-11/h1-6H,7-8H2,(H,17,23)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKIMGRSRSKZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CNC3=O)C(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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